3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine
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Overview
Description
3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring, an azetidine ring, and a phenoxyethyl sulfonyl group
Mechanism of Action
Target of Action
It’s known that azetidine derivatives, a key structural component of this compound, have been found to exhibit diversified biological and pharmacological activity . They are often used in the synthesis of a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Mode of Action
The inherent rigidity of spirocyclic compounds, such as this one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Azetidine derivatives are known to exhibit a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known biological activity of azetidine derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through the ring-opening polymerization of aziridines or azetidines . The phenoxyethyl sulfonyl group is then introduced through a sulfonylation reaction, and the final step involves the coupling of the azetidine derivative with a pyridine ring under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques could further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar in structure but contain a three-membered ring.
Pyrrolidines: Five-membered nitrogen-containing rings with different chemical properties.
Sulfonyl azetidines: Compounds with similar sulfonyl groups but different ring structures.
Uniqueness
3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine is unique due to its combination of a pyridine ring, an azetidine ring, and a phenoxyethyl sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
3-[1-(2-phenoxyethylsulfonyl)azetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-23(20,10-9-21-14-5-2-1-3-6-14)18-12-16(13-18)22-15-7-4-8-17-11-15/h1-8,11,16H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMWQPDKGZXMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCOC2=CC=CC=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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